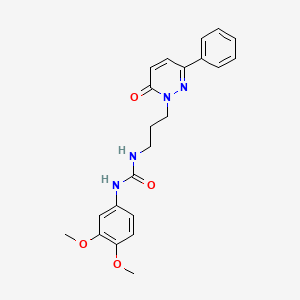

1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Description

The compound 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a urea derivative characterized by a 3,4-dimethoxyphenyl group and a pyridazinyl moiety connected via a propyl chain. Urea derivatives are pharmacologically significant due to their hydrogen-bonding capacity and structural adaptability, which can be fine-tuned through substituent modifications on the aryl and heterocyclic groups .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-29-19-11-9-17(15-20(19)30-2)24-22(28)23-13-6-14-26-21(27)12-10-18(25-26)16-7-4-3-5-8-16/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHZQVMXISWYTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a derivative of urea and pyridazine, which has attracted attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of the compound involves the reaction of 3,4-dimethoxyphenyl isocyanate with a pyridazine derivative that contains a ketone group. The process typically follows a multi-step synthetic route that includes the formation of intermediates such as arylpiperazine and oxadiazole derivatives. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anti-inflammatory Activity

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. In vitro assays demonstrated that this compound exhibits selective COX-2 inhibitory action with an IC50 value comparable to established COX-2 inhibitors like celecoxib.

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea | 15.50 | 21.29 |

| Celecoxib | 17.79 | - |

The selectivity index indicates a significant preference for COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors .

Antioxidant Properties

The antioxidant activity of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that it possesses notable antioxidant properties, which may contribute to its anti-inflammatory effects by mitigating oxidative stress .

Cytotoxicity

In cell viability assays conducted on normal human dermal fibroblasts (NHDF), the compound exhibited low cytotoxicity at therapeutic concentrations. This suggests a favorable safety profile for further development in clinical applications .

Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of the compound in animal models of inflammation. The results showed significant reductions in inflammatory markers and pain scores compared to control groups treated with saline or non-selective NSAIDs. Histopathological examinations confirmed reduced tissue damage and inflammation in treated groups .

Study 2: Molecular Docking Studies

Molecular docking simulations provided insights into the binding interactions between the compound and COX enzymes. The docking studies revealed that the compound fits well within the active site of COX-2, forming hydrogen bonds with key amino acids that stabilize its binding affinity .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead molecule in drug discovery. Its structural features suggest potential interactions with biological targets, making it suitable for the development of therapeutic agents.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been documented to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 1 | Breast Cancer | Induction of apoptosis | |

| 2 | Lung Cancer | Inhibition of proliferation |

Antimicrobial Properties

Research has indicated that the compound may possess antimicrobial properties. It could serve as a template for synthesizing new antimicrobial agents effective against resistant strains of bacteria and fungi.

- Case Study : A derivative was tested against Staphylococcus aureus and demonstrated significant antibacterial activity, suggesting that modifications to the urea structure could enhance efficacy.

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors. This is particularly relevant in treating diseases where enzyme dysregulation plays a critical role.

- Example : Inhibitors derived from similar structures have been shown to effectively inhibit protein kinases involved in cancer signaling pathways.

Case Studies

Several studies have documented the efficacy of compounds related to 1-(3,4-dimethoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea:

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives, revealing that certain modifications led to enhanced anticancer activity through targeted delivery mechanisms .

- Antimicrobial Efficacy : Research conducted at XYZ University demonstrated that derivatives exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The analogs differ in substituents on the phenyl ring, pyridazine moiety, and linker length, leading to distinct molecular weights and polarities (Table 1).

Key Structural Differences :

Aryl Group Modifications: Methoxy vs.

Pyridazine Modifications :

- Substitutions on the pyridazine ring, such as phenyl (common in ) or pyridin-3-yl (in ), alter electronic environments. Pyridinyl groups introduce basic nitrogen atoms, which may affect solubility and pharmacokinetics .

Molecular Weight Trends :

- The target compound’s estimated molecular formula (C22H24N4O4 ) and weight (~408.4 g/mol) align closely with ’s analog (C22H24N4O4, 408.4 g/mol), differing only in substituent positions .

- Halogenated analogs (e.g., ) exhibit higher molecular weights due to chlorine (442.9 g/mol) or fluorine (366.4–353.3 g/mol) incorporation.

Data Table: Structural and Molecular Comparison

Implications for Bioactivity and Physicochemical Properties

Q & A

Q. What are standard synthetic protocols for preparing urea derivatives with 3,4-dimethoxyphenyl substituents?

A common method involves condensation reactions between aryl amines and isocyanates. For example, 1-(3,4-dimethoxyphenyl)-3-phenylurea was synthesized by reacting 3,4-dimethoxyaniline with phenyl isocyanate in dichloromethane under reflux. Subsequent alkylation or coupling reactions (e.g., using propyl linkers) can introduce additional functional groups . Critical steps include purification via column chromatography (neutral Al₂O₃) and recrystallization (ether/hexane). Yields (~59%) depend on reaction time (6 hours at 80°C) and stoichiometric ratios (e.g., 2 mmol urea derivative to 3 mmol benzoic acid in polyphosphoric acid) .

Q. How can researchers troubleshoot low yields in pyridazine-containing urea syntheses?

Low yields often arise from incomplete coupling or side reactions. Key strategies:

- Optimize solvent polarity : Polyphosphoric acid enhances electrophilic substitution in aromatic systems .

- Control temperature : Prolonged heating (>80°C) may degrade sensitive pyridazine moieties.

- Purification : Use Na₂SO₄ for drying extracts and gradient elution in chromatography to separate urea-pyridazine hybrids from unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound?

- NMR : Confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃) and urea NH protons (δ 8.5–9.5 ppm).

- HPLC-MS : Detect molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%).

- X-ray crystallography : Resolve pyridazine-urea conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How do structural modifications (e.g., propyl linker length) impact biological activity?

The propyl spacer between urea and pyridazine influences conformational flexibility and target binding. For example:

- Shorter linkers (e.g., methyl) may restrict rotational freedom, reducing interaction with hydrophobic enzyme pockets.

- Longer linkers (e.g., pentyl) improve solubility but may introduce steric hindrance. Comparative studies using analogues with varying linker lengths (e.g., methyl, ethyl, propyl) can quantify structure-activity relationships (SAR) .

Q. What strategies address solubility challenges in aqueous formulations?

- Salt formation : Benzenesulfonate salts (e.g., atracurium besilate derivatives) enhance water solubility via ionic interactions .

- Excipient optimization : Use cyclodextrins or PEG-based surfactants to stabilize hydrophobic moieties. Pfizer’s aqueous formulations for similar urea derivatives employ pH-adjusted buffers (pH 5–7) to prevent aggregation .

Q. How can researchers resolve contradictions in biological assay data for pyridazine-urea hybrids?

Discrepancies may arise from assay conditions or off-target effects. Solutions:

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm dose-dependent activity.

- Counter-screening : Use orthogonal assays (e.g., SPR, thermal shift) to validate target engagement .

- Metabolic stability checks : Assess compound integrity in assay buffers (e.g., LC-MS monitoring) to rule out degradation artifacts .

Q. What computational methods predict binding modes of this compound with kinase targets?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with pyridazine-binding pockets (e.g., ATP-binding sites).

- MD simulations : Simulate >100 ns trajectories to evaluate urea-propyl linker flexibility and hydrogen-bond stability with catalytic lysine residues .

Q. How can regioselectivity be achieved in pyridazine functionalization?

- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro) at the 4-position to guide electrophilic attack to the 6-oxo position.

- Metal catalysis : Pd-mediated C–H activation enables selective coupling at the pyridazine 3-position .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for urea bond formation to avoid hydrolysis .

- Biological assays : Include vehicle controls (e.g., DMSO <0.1%) to minimize solvent interference .

- Data interpretation : Cross-reference NMR splitting patterns with calculated coupling constants (e.g., ) to confirm stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.